![molecular formula C9H12Cl2N2OS B1371212 [5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride CAS No. 1170431-91-0](/img/structure/B1371212.png)

[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride

Overview

Description

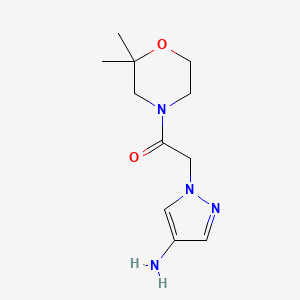

“[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride” is a complex organic compound that contains several functional groups, including a thiazole ring, a furan ring, and an amine group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . Furan is a heterocyclic compound that consists of a five-membered ring with four carbon atoms and one oxygen atom. The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to one or more alkyl or aryl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole and furan rings in separate steps, followed by the introduction of the amine group. Thiazole rings can be synthesized through a variety of methods, including the reaction of alpha-haloketones with thioamides . Furan rings can be synthesized through several methods, including the cyclization of 1,4-diketones .

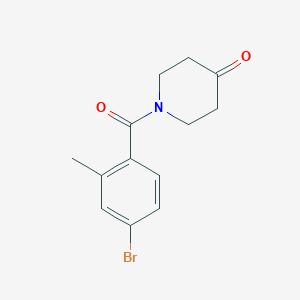

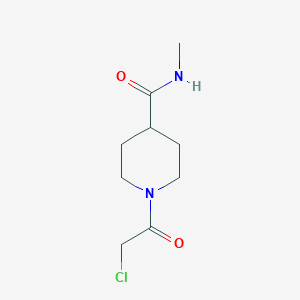

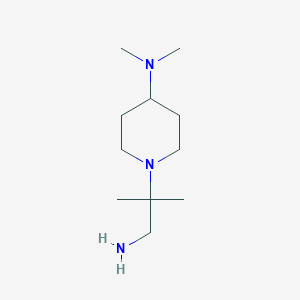

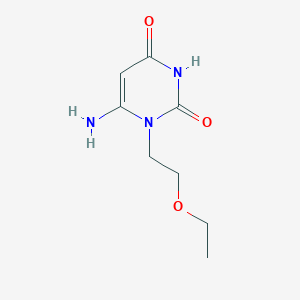

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and furan rings, as well as the amine group. The thiazole ring is a planar, aromatic ring, while the furan ring is also aromatic but less stable due to the presence of the oxygen atom . The amine group is a basic functional group that can participate in a variety of chemical reactions .

Chemical Reactions Analysis

As an organic compound containing a thiazole ring, a furan ring, and an amine group, “[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride” could potentially undergo a variety of chemical reactions. The thiazole ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution reactions . The furan ring, while also aromatic, is less stable and more reactive due to the presence of the oxygen atom . The amine group is a basic functional group that can participate in acid-base reactions, as well as nucleophilic substitution and elimination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. For example, the presence of the amine group could make the compound basic, and the presence of the thiazole and furan rings could affect its stability and reactivity .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives like the one have been reported to exhibit antimicrobial properties . They can be synthesized and modified to enhance their efficacy against various microbial strains. This application is crucial in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Anticancer Activity

The structural motif of thiazoles has been found to be present in several anticancer agents. Research indicates that modifications of the thiazole ring can lead to compounds with potent antitumor activities . This opens up possibilities for the development of new cancer therapies .

Antifungal Activity

Thiazole compounds have shown promising results as antifungal agents . Their effectiveness against a range of fungal pathogens makes them valuable in the treatment of fungal infections and in the protection of crops from fungal diseases .

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of thiazole derivatives make them potential candidates for the treatment of inflammatory diseases and pain management. They can be tailored to minimize side effects and improve patient outcomes .

Antihypertensive Activity

Thiazoles have been identified to possess antihypertensive activity , which is beneficial in the management of high blood pressure. This application is significant given the global prevalence of hypertension and its associated health risks .

Neuroprotective Activity

Research has highlighted the neuroprotective potential of thiazole derivatives. They can play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and improving neurological functions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a thiazole ring work by inhibiting certain enzymes or receptors in the body . The amine group could potentially form a salt with an acid, which could affect its solubility and absorption in the body .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS.2ClH/c1-6-11-8(5-13-6)9-3-2-7(4-10)12-9;;/h2-3,5H,4,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVWXXUHLSIWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(O2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride | |

CAS RN |

1170431-91-0 | |

| Record name | [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)

![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)

![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)